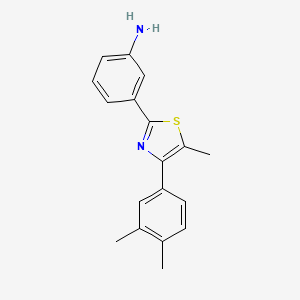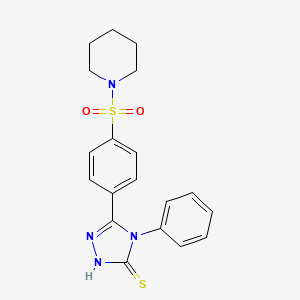![molecular formula C17H14O3S B11765841 2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)
2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a dioxolane ring attached to a benzoyl group, which is further linked to a thiobenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves the reaction of 4-(1,3-Dioxolan-2-yl)benzaldehyde with thiobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The dioxolane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Shares the dioxolane ring and benzaldehyde moiety but lacks the thiobenzoyl group.
Thiobenzaldehyde: Contains the thiobenzaldehyde moiety but lacks the dioxolane and benzoyl groups.
Benzoylthiobenzaldehyde: Contains the benzoyl and thiobenzaldehyde moieties but lacks the dioxolane ring.
Uniqueness
2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dioxolane ring and thiobenzoyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C17H14O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[4-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14O3S/c18-16(15-4-2-1-3-14(15)11-21)12-5-7-13(8-6-12)17-19-9-10-20-17/h1-8,11,17H,9-10H2 |
Clave InChI |
CEHWNVVTDUMJRT-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)
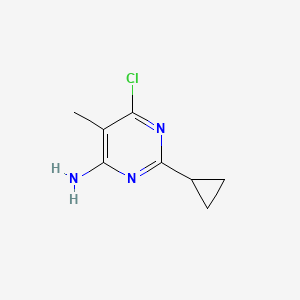

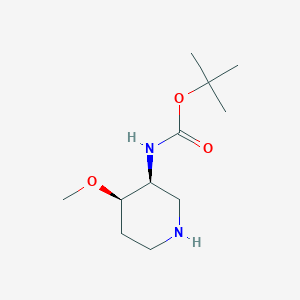
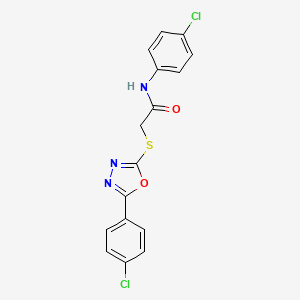
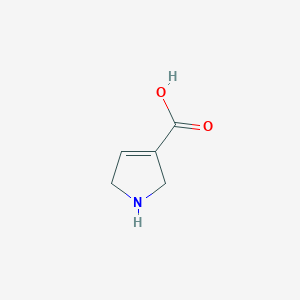
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
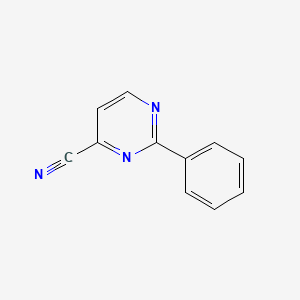

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
